molecular formula C10H10BrNO2S B1379128 [5-(Aminomethyl)-2-thienyl](2-furyl)methanone hydrobromide CAS No. 1822622-32-1

[5-(Aminomethyl)-2-thienyl](2-furyl)methanone hydrobromide

Cat. No.: B1379128
CAS No.: 1822622-32-1
M. Wt: 288.16 g/mol
InChI Key: IKEARKHTEKKNIS-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-thienylmethanone hydrobromide is a heterocyclic organic compound featuring a thiophene ring substituted with an aminomethyl group at the 5-position, linked via a methanone bridge to a 2-furyl moiety. Its hydrobromide salt form enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]-(furan-2-yl)methanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S.BrH/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8;/h1-5H,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEARKHTEKKNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(S2)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-thienylmethanone hydrobromide typically involves multi-step organic reactions. One common method starts with the preparation of 5-(aminomethyl)-2-thiophene, which is then reacted with 2-furylmethanone under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of renewable resources, such as biomass-derived furans, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-thienylmethanone hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

Chemistry

In chemistry, 5-(Aminomethyl)-2-thienylmethanone hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications .

Medicine

In medicine, 5-(Aminomethyl)-2-thienylmethanone hydrobromide is being investigated for its potential to treat various diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-thienylmethanone hydrobromide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

The compound is compared to structurally related derivatives, focusing on substituent variations, physicochemical properties, and biological activities. Key analogs include:

Substituent Variations and Structural Analogues
Compound Name Substituent on Thienyl Aryl Group Amine Chain Molecular Formula Molecular Weight (g/mol) Key Differences
5-(Aminomethyl)-2-thienylmethanone hydrobromide 5-aminomethyl 2-furyl -NH$2$CH$2$- C${10}$H${10}$BrNO$_2$S 288.16 (estimated) Reference compound; 2-furyl group
5-(2-Aminoethyl)-2-thienylmethanone hydrobromide 5-aminoethyl Phenyl -NH$2$CH$2$CH$_2$- C${13}$H${14}$BrNOS 312.22 Longer amine chain; phenyl substituent
5-(Aminomethyl)-2-thienylmethanone hydrobromide 5-aminomethyl 3-furyl -NH$2$CH$2$- C${10}$H${10}$BrNO$_2$S 288.16 Furyl substitution at 3-position
5-(Aminomethyl)-2-thienylmethanone hydrobromide 5-aminomethyl 2-thienyl -NH$2$CH$2$- C${10}$H${10}$BrNOS$_2$ 304.23 Thienyl instead of furyl

Key Observations :

  • Thienyl analogs (e.g., ) may exhibit enhanced π-π stacking due to sulfur’s electron-rich nature.
  • Amine Chain Length: The aminoethyl chain in extends flexibility compared to aminomethyl, possibly affecting receptor binding in bioactive contexts.
  • Substituent Position : 3-Furyl () vs. 2-furyl alters steric and electronic profiles, influencing molecular interactions .

Biological Activity

5-(Aminomethyl)-2-thienyl(2-furyl)methanone hydrobromide is a synthetic organic compound characterized by its unique structural features, including a thienyl and furyl group linked by a methanone bridge. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including enzyme modulation, receptor interaction, and possible therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C11_{11}H10_{10}BrNOS
  • Molecular Weight : 284.17 g/mol

The biological activity of 5-(Aminomethyl)-2-thienyl(2-furyl)methanone hydrobromide is primarily attributed to its ability to interact with various molecular targets within biological systems. The aminomethyl group can form hydrogen bonds with biological molecules, while the aromatic thienyl and furyl rings facilitate π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could act as a ligand for certain receptors, influencing cellular signaling pathways.

Antiviral Activity

Research has indicated that compounds similar to 5-(Aminomethyl)-2-thienyl(2-furyl)methanone hydrobromide exhibit antiviral properties. For instance, studies on related thienyl derivatives have shown inhibition of herpes simplex virus type 1 (HSV-1) replication, suggesting potential applications in antiviral therapies .

Anticancer Properties

In vitro studies have demonstrated that certain analogs of this compound possess cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have been reported to inhibit the growth of murine Sarcoma 180 and L1210 cells . The mechanism appears to involve interference with nucleoside metabolism, which is crucial for cancer cell proliferation.

Case Studies

  • Study on Thienyl Derivatives :
    • Objective : To evaluate the antiviral activity of thienyl derivatives.
    • Findings : Compounds showed significant inhibition of HSV-1 replication, with effective concentrations (EC50) in the low micromolar range.
    • : Thienyl-based compounds may serve as lead structures for developing new antiviral agents.
  • Cytotoxicity Assays :
    • Objective : Assess the anticancer potential of aminomethylated thienyl compounds.
    • Methodology : MTT assays were performed on several cancer cell lines.
    • Results : Some derivatives exhibited IC50 values below 10 µM, indicating strong cytotoxicity.
    • Implications : These findings support further investigation into their use as anticancer agents.

Comparative Analysis with Similar Compounds

The biological activity of 5-(Aminomethyl)-2-thienyl(2-furyl)methanone hydrobromide can be compared with other aminomethylated thienyl compounds:

Compound NameBiological ActivityEC50/IC50 Values
5-(Aminomethyl)-2-thienylmethanone hydrochlorideAntiviral (HSV-1)Low micromolar
5-(Aminomethyl)-2-thienylmethanone acetateAnticancer (Murine Sarcoma)<10 µM
5-(Hydroxymethyl)-2'-deoxyuridineAntiviral and anticancer activitiesVaries by derivative

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(Aminomethyl)-2-thienyl](2-furyl)methanone hydrobromide
Reactant of Route 2
[5-(Aminomethyl)-2-thienyl](2-furyl)methanone hydrobromide

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